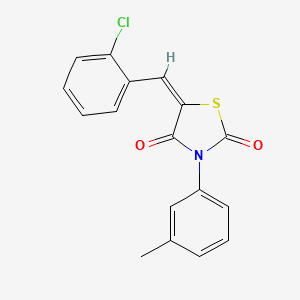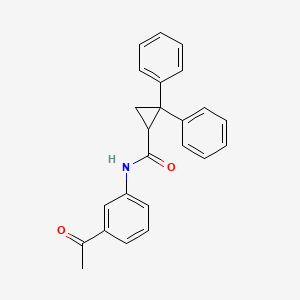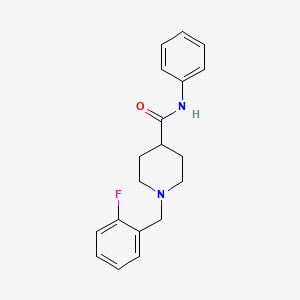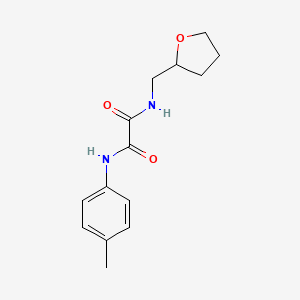
5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as CBMZD, is a heterocyclic compound that has shown promising results in scientific research. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Applications De Recherche Scientifique
5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential applications in various fields. In the field of medicine, 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has shown promising results as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease. In the field of agriculture, 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been studied for its potential use as a pesticide. 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has also been studied for its potential applications in the field of materials science, as it has been shown to have unique optical and electrical properties.
Mécanisme D'action
The mechanism of action of 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and reducing oxidative stress. 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may be responsible for 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione's potential as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects
5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. In animal studies, 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has also been shown to have antitumor activity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have high purity and stability. However, 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is not widely available and can be expensive to produce in large quantities. Additionally, more research is needed to fully understand the mechanism of action of 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione and its potential applications.
Orientations Futures
There are several future directions for research on 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione. In the field of medicine, more research is needed to fully understand the potential of 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In the field of agriculture, more research is needed to determine the efficacy of 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione as a pesticide. Additionally, more research is needed to understand the optical and electrical properties of 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione and its potential applications in materials science.
Méthodes De Synthèse
5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is synthesized through a multi-step process that involves the reaction of 2-chlorobenzaldehyde with 3-methylbenzaldehyde in the presence of sodium hydroxide to produce 5-(2-chlorobenzylidene)-3-methylbenzaldehyde. This intermediate is then reacted with thiosemicarbazide in the presence of acetic acid to produce 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione. The synthesis method for 5-(2-chlorobenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has been optimized to produce high yields and purity.
Propriétés
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c1-11-5-4-7-13(9-11)19-16(20)15(22-17(19)21)10-12-6-2-3-8-14(12)18/h2-10H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTGWCACQQUELV-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-phenylcyclohexanamine](/img/structure/B5049231.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5049232.png)
![1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate](/img/structure/B5049240.png)

![2-hydroxy-2-methyl-N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}propanohydrazide](/img/structure/B5049247.png)



![N-(2-cyanophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5049279.png)
![2-chloro-N-[3-(diethylamino)propyl]-5-nitrobenzamide](/img/structure/B5049296.png)
![methyl {[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetate](/img/structure/B5049302.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5049316.png)

![N-methyl-N-(2-phenylethyl)-5-({[2-(1-piperidinyl)ethyl]amino}methyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5049330.png)